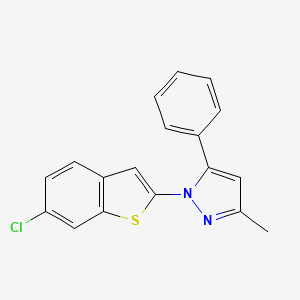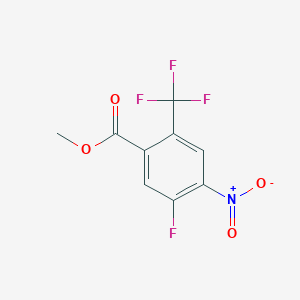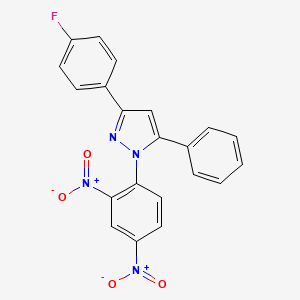
Ethyl 4H-1,2,4-triazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4H-1,2,4-triazole-4-carboxylate is a heterocyclic organic compound featuring a triazole ring, which is a five-membered ring containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4H-1,2,4-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl hydrazinecarboxylate with formamide, which undergoes cyclization to form the triazole ring.
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst presence to maximize efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, alcohols; reactions often require catalysts or specific pH conditions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: Reduced forms such as alcohols or amines.
Substitution: New esters or amides depending on the nucleophile used.
科学研究应用
Ethyl 4H-1,2,4-triazole-4-carboxylate has diverse applications across multiple scientific disciplines:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. It serves as a precursor in the synthesis of drugs targeting various diseases.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism by which Ethyl 4H-1,2,4-triazole-4-carboxylate exerts its effects depends on its application:
Molecular Targets: It can interact with enzymes, altering their activity by binding to active sites or allosteric sites.
Pathways Involved: In medicinal chemistry, it may interfere with metabolic pathways of pathogens, leading to their inhibition or death. In materials science, its reactivity can be harnessed to create cross-linked polymers or other advanced materials.
相似化合物的比较
Ethyl 4H-1,2,4-triazole-4-carboxylate can be compared with other triazole derivatives such as:
- Ethyl 1H-1,2,4-triazole-3-carboxylate
- Mthis compound
- Ethyl 5-methyl-2H-1,2,4-triazole-3-carboxylate
Uniqueness:
- Structural Differences: The position of substituents on the triazole ring can significantly affect the compound’s reactivity and applications.
- Reactivity: this compound may exhibit different reactivity patterns compared to its analogs, making it suitable for specific applications where others may not be as effective.
By understanding the unique properties and applications of this compound, researchers and industry professionals can better utilize this compound in their respective fields.
属性
分子式 |
C5H7N3O2 |
|---|---|
分子量 |
141.13 g/mol |
IUPAC 名称 |
ethyl 1,2,4-triazole-4-carboxylate |
InChI |
InChI=1S/C5H7N3O2/c1-2-10-5(9)8-3-6-7-4-8/h3-4H,2H2,1H3 |
InChI 键 |
SWJCLQZXQNTAPN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N1C=NN=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


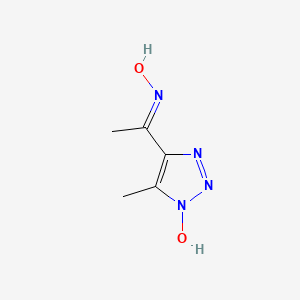


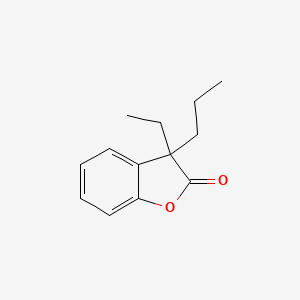
![2-(Difluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12869923.png)
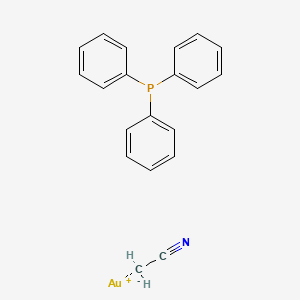
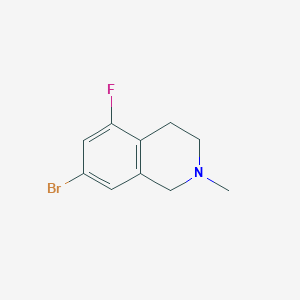
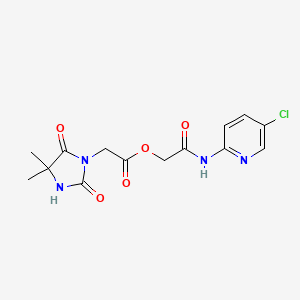
![7-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B12869945.png)
![2-Imino-3-methyl-2,3-dihydrobenzo[d]oxazol-5-amine](/img/structure/B12869947.png)
